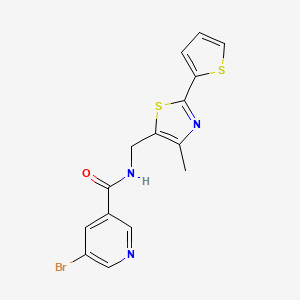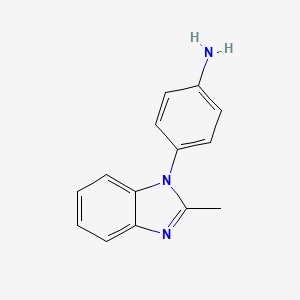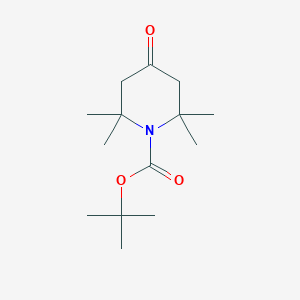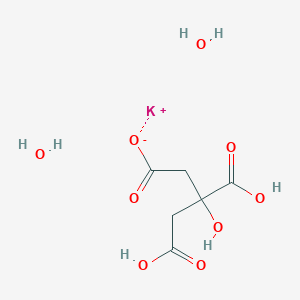
(3-(Piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
While specific chemical reactions involving PTM are not available, enzymes are known to catalyze more than 5,000 biochemical reaction types . A general model for predicting enzyme functions based on enzymatic reactions has been developed, showing great advantages over costly and long-winded experimental verifications .Wissenschaftliche Forschungsanwendungen
Analgesic Effects in Neuropathic Pain The compound's relevance in scientific research can be linked to its structural similarities with high-efficacy 5-HT1A receptor agonists. Studies have shown that selective activation of the 5-HT1A receptor can produce long-term analgesia in rodent models of chronic nociceptive and neuropathic pain, including allodynia following spinal cord injury. This suggests a potential curative-like action on pathological pain, highlighting its importance in pain management research (Colpaert et al., 2004).
Structural Characterization in Drug Synthesis The compound also plays a role in the structural characterization within drug synthesis processes. Its structural features are crucial in the synthesis of new anti-tuberculosis drug candidates, demonstrating its importance in the development of novel therapeutic agents (Eckhardt et al., 2020).
Material Science Applications In material science, derivatives with similar structural motifs have been synthesized and characterized, highlighting the compound's utility in developing materials with specific thermal, optical, and structural properties. These studies provide insights into the compound's versatility beyond pharmaceutical applications, showcasing its potential in material engineering and design (Karthik et al., 2021).
Anticancer Research Research into derivatives of piperidine, a structural component of the compound, has shown antileukemic activity, particularly against human leukemia cells. This indicates the compound's relevance in the development of new anticancer agents, emphasizing its potential in oncological pharmacotherapy (Vinaya et al., 2011).
Enzyme Inhibitory Activity Further, the compound's structural analogs have been investigated for their enzyme inhibitory activities, which could lead to the development of novel therapeutic agents targeting specific enzymatic pathways. This research area is critical for understanding disease mechanisms and developing targeted treatments (Cetin et al., 2021).
Zukünftige Richtungen
While specific future directions for PTM are not available, a paper titled “Foundation Model for Advancing Healthcare: Challenges, Opportunities, and Future Directions” discusses the potential of foundation models, pre-trained on broad data and able to adapt to a wide range of tasks, in advancing healthcare .
Eigenschaften
IUPAC Name |
[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS2/c19-16(15-6-4-11-21-15)18-9-5-10-20-13-14(18)12-17-7-2-1-3-8-17/h4,6,11,14H,1-3,5,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBVUOMHCIFTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CSCCCN2C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2527086.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2527089.png)
![N-(2,5-dimethylphenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2527090.png)



![N-[2-(3,4-dimethylphenyl)sulfanylethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2527096.png)


